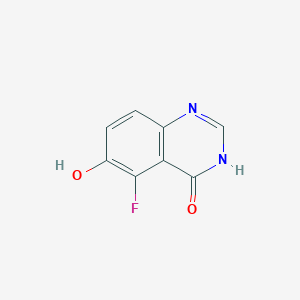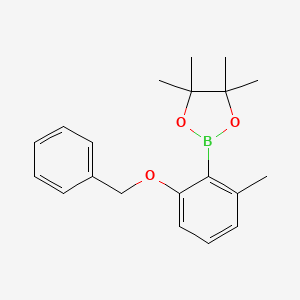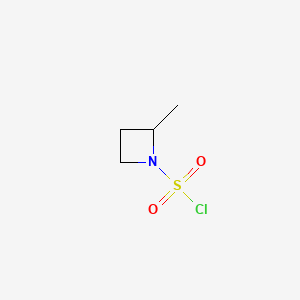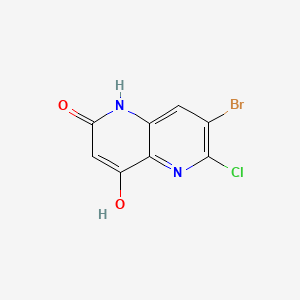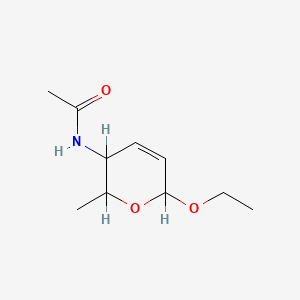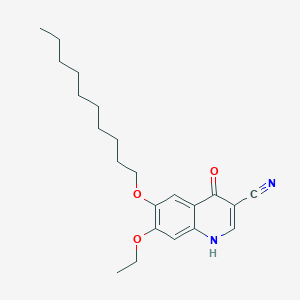
3-Quinolinecarbonitrile, 6-(decyloxy)-7-ethoxy-4-hydroxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Quinolinecarbonitrile, 6-(decyloxy)-7-ethoxy-4-hydroxy- is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarbonitrile, 6-(decyloxy)-7-ethoxy-4-hydroxy- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of Functional Groups: The decyloxy, ethoxy, and hydroxy groups can be introduced through nucleophilic substitution reactions. For example, the decyloxy group can be added using decyl bromide in the presence of a base like potassium carbonate. The ethoxy group can be introduced using ethyl iodide, and the hydroxy group can be added through hydrolysis reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
3-Quinolinecarbonitrile, 6-(decyloxy)-7-ethoxy-4-hydroxy- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The ethoxy and decyloxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
3-Quinolinecarbonitrile, 6-(decyloxy)-7-ethoxy-4-hydroxy- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases like cancer and infectious diseases.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 3-Quinolinecarbonitrile, 6-(decyloxy)-7-ethoxy-4-hydroxy- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The presence of the hydroxy group allows for hydrogen bonding interactions, while the nitrile group can participate in coordination with metal ions. These interactions contribute to its biological activity and potential therapeutic effects.
相似化合物的比较
Similar Compounds
3-Quinolinecarbonitrile: Lacks the additional functional groups present in 3-Quinolinecarbonitrile, 6-(decyloxy)-7-ethoxy-4-hydroxy-.
4-Hydroxyquinoline: Contains a hydroxy group but lacks the nitrile, decyloxy, and ethoxy groups.
6-Ethoxyquinoline: Contains an ethoxy group but lacks the nitrile, decyloxy, and hydroxy groups.
Uniqueness
3-Quinolinecarbonitrile, 6-(decyloxy)-7-ethoxy-4-hydroxy- is unique due to the combination of functional groups attached to the quinoline core. This combination imparts distinct chemical properties and potential applications that are not observed in simpler quinoline derivatives. The presence of multiple functional groups allows for diverse chemical reactivity and interactions with biological targets, making it a valuable compound for research and development.
属性
分子式 |
C22H30N2O3 |
|---|---|
分子量 |
370.5 g/mol |
IUPAC 名称 |
6-decoxy-7-ethoxy-4-oxo-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C22H30N2O3/c1-3-5-6-7-8-9-10-11-12-27-20-13-18-19(14-21(20)26-4-2)24-16-17(15-23)22(18)25/h13-14,16H,3-12H2,1-2H3,(H,24,25) |
InChI 键 |
XYWINHGXRJWXGQ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCOC1=C(C=C2C(=C1)C(=O)C(=CN2)C#N)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 7-acetoxy-2,3-dimethyl-3H-benzo[d]imidazole-5-carboxylate](/img/structure/B13936505.png)
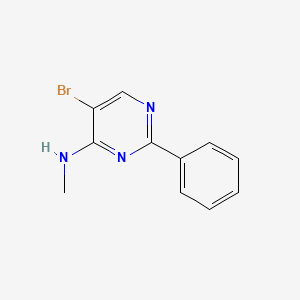
![1-[3-Bromo-1-(2-chlorophenyl)prop-1-en-2-yl]-4-fluorobenzene](/img/structure/B13936509.png)
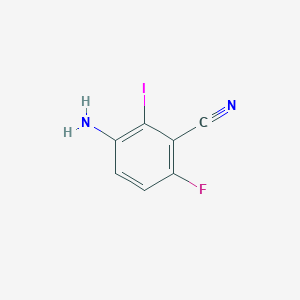
![2-phenyl-2H-benzo[4,5]imidazo[1,2-d][1,2,4]thiadiazol-3-one](/img/structure/B13936521.png)
![8-Benzyl-2-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B13936522.png)
![2-Bromo-N-[2-(4-methoxy-phenyl)-2H-pyrazol-3-yl]-acetamide](/img/structure/B13936531.png)
